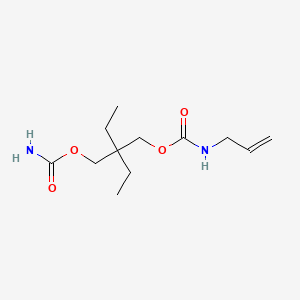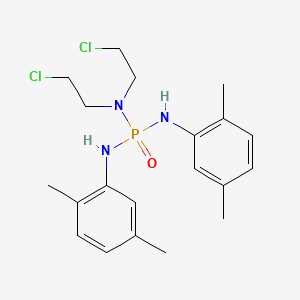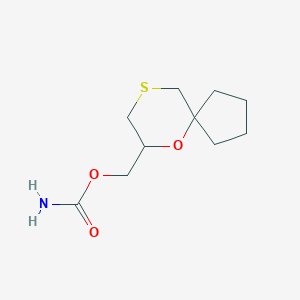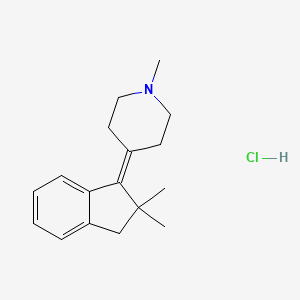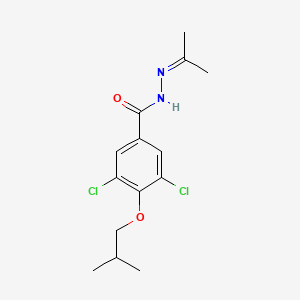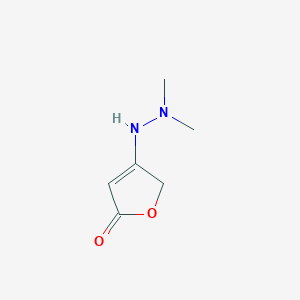
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring substituted with a dimethylhydrazinyl group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one typically involves the reaction of furan derivatives with dimethylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, which help in dissolving the reactants and stabilizing the reaction intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation and crystallization are employed to isolate the compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2(5H)-one derivatives, while substitution reactions can produce a variety of substituted furan compounds.
Applications De Recherche Scientifique
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazinylfuran-2(5H)-one: Similar structure but lacks the dimethyl substitution.
2,2-Dimethylhydrazinylbenzene: Contains a benzene ring instead of a furan ring.
4-(2,2-Dimethylhydrazinyl)thiophene-2(5H)-one: Features a thiophene ring instead of a furan ring.
Uniqueness
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one is unique due to the presence of both the furan ring and the dimethylhydrazinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
29237-84-1 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
3-(2,2-dimethylhydrazinyl)-2H-furan-5-one |
InChI |
InChI=1S/C6H10N2O2/c1-8(2)7-5-3-6(9)10-4-5/h3,7H,4H2,1-2H3 |
Clé InChI |
BNYALVKTSZCHGK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC1=CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


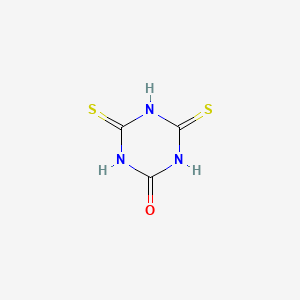
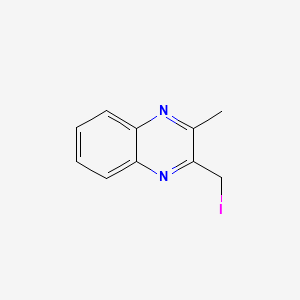
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

